molecular formula C20H16ClN5OS B2567107 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide CAS No. 1251625-42-9

2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide

Cat. No. B2567107
CAS RN: 1251625-42-9
M. Wt: 409.89
InChI Key: HBRWXGULIBVIFT-UHFFFAOYSA-N
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Description

The compound “2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is a key component of many important biomolecules. The molecule also contains a benzyl group, an acetamide group, and a thiocyanate group .


Molecular Structure Analysis

The molecular formula of this compound is C20H16ClN5OS, indicating that it contains 20 carbon atoms, 16 hydrogen atoms, one chlorine atom, five nitrogen atoms, one sulfur atom, and one oxygen atom. The exact structure would depend on the specific arrangement of these atoms and the bonds between them .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact molecular structure. The pyrimidine ring, for example, might undergo reactions with electrophiles or nucleophiles. The benzyl group could potentially participate in reactions involving its aromatic ring or the carbon-chlorine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. For example, the presence of polar groups like the acetamide and thiocyanate might influence its solubility in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. For instance, a series involving similar structures demonstrated good antimicrobial activity comparable to streptomycin and fusidic acid, highlighting their potential in addressing drug-resistant microbial strains (Hossan et al., 2012).

Antitumor and Anti-inflammatory Applications

Compounds with a similar chemical framework have been explored for their antitumor and anti-inflammatory activities. The structural uniqueness of these compounds, incorporating pyrimidine and acetamide moieties, lends them as potential scaffolds for developing novel therapeutic agents. For example, research has shown that some derivatives exhibit significant inhibitory effects on various human cancer cell lines, indicating their potential as antitumor agents (Shams et al., 2010). Additionally, their anti-inflammatory activity has been compared with Prednisolone®, suggesting their utility in designing new anti-inflammatory drugs (Amr et al., 2007).

Synthetic Pathways and Chemical Reactivity

The synthesis of compounds bearing the pyrimidine-thioacetamide structure involves complex synthetic pathways that enable the introduction of various substituents, enhancing their biological activities. These pathways include cyclization reactions and substitutions that are pivotal in the development of compounds with desired therapeutic properties. Studies detailing these synthetic methodologies contribute significantly to the field of medicinal chemistry, offering insights into the design of novel heterocyclic compounds with enhanced biological activities (Elian et al., 2014).

Mechanism of Action

Without specific information or research studies, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s being studied as a potential drug, for example, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c21-16-7-3-1-6-15(16)11-23-18-9-20(25-13-24-18)28-12-19(27)26-17-8-4-2-5-14(17)10-22/h1-9,13H,11-12H2,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRWXGULIBVIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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